Roxadustat Impurity 2

Description

BenchChem offers high-quality Roxadustat Impurity 2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Roxadustat Impurity 2 including the price, delivery time, and more detailed information at info@benchchem.com.

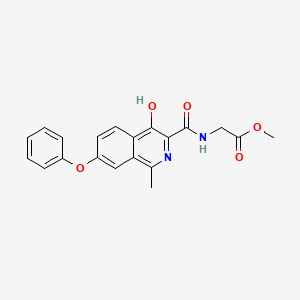

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5/c1-12-16-10-14(27-13-6-4-3-5-7-13)8-9-15(16)19(24)18(22-12)20(25)21-11-17(23)26-2/h3-10,24H,11H2,1-2H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGJZCCNTOCDRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=C(C(=N1)C(=O)NCC(=O)OC)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of Roxadustat Impurity 2?

An In-Depth Technical Guide to the Chemical Structure of Roxadustat Impurity 2

Introduction

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount to ensuring its safety and efficacy. Roxadustat (trade name Evrenzo), a first-in-class hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, is a significant therapeutic agent for treating anemia associated with chronic kidney disease.[1][2] The synthesis of complex molecules like Roxadustat invariably leads to the formation of impurities, which must be meticulously identified, characterized, and controlled. This guide provides a detailed technical overview of Roxadustat Impurity 2, a critical process-related impurity, for researchers, scientists, and drug development professionals.

Part 1: Chemical Identity and Core Structure

Roxadustat Impurity 2 is scientifically identified by its systematic nomenclature and unique identifiers, which are crucial for regulatory and research purposes.

Nomenclature and Identification:

-

IUPAC Name: methyl 2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetate[3][4]

-

Synonyms: Roxadustat Methyl Ester, methyl 2-(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxamido)acetate[3]

Molecular and Physicochemical Properties:

A summary of the key quantitative data for Roxadustat Impurity 2 is presented below, contrasted with the parent compound, Roxadustat.

| Property | Roxadustat Impurity 2 | Roxadustat (Parent API) |

| Molecular Formula | C₂₀H₁₈N₂O₅[3][5][6] | C₁₉H₁₆N₂O₅[1][7][8] |

| Molecular Weight | 366.37 g/mol [3] | 352.35 g/mol [1] |

| Canonical SMILES | CC1=C2C=C(C=CC2=C(C(=N1)C(=O)NCC(=O)OC)O)OC3=CC=CC=C3[5] | CC1=C2C=C(C=CC2=C(C(=N1)C(=O)NCC(=O)O)O)OC3=CC=CC=C3[7] |

| InChI Key | QSGJZCCNTOCDRI-UHFFFAOYSA-N[5] | YOZBGTLTNGAVFU-UHFFFAOYSA-N[7] |

Part 2: Structural Elucidation and Synthesis Insights

Core Molecular Framework

The foundational structure of Roxadustat Impurity 2 is a substituted isoquinoline ring system. This bicyclic aromatic heterocycle is central to the molecule's biological activity and that of the parent drug. The key structural features are:

-

Isoquinoline Core: A 4-hydroxy-1-methylisoquinoline scaffold.

-

Phenoxy Group: A phenoxy substituent attached at the 7-position of the isoquinoline ring.

-

Amido-Acetate Side Chain: A carboxamide group at the 3-position, linking the isoquinoline core to a methyl acetate moiety.

Structural Relationship to Roxadustat

Roxadustat Impurity 2 is the methyl ester derivative of the parent drug, Roxadustat.[3] The active pharmaceutical ingredient, Roxadustat, is an N-acylglycine formed from the condensation of glycine's amino group with the carboxylic acid group of 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid.[7] The sole structural difference is the terminal group of the glycine side chain:

-

Roxadustat: Possesses a carboxylic acid (-COOH) group.

-

Roxadustat Impurity 2: Features a methyl ester (-COOCH₃) group.

This seemingly minor modification has significant implications for the molecule's polarity, solubility, and chromatographic behavior, making its differentiation and control essential during manufacturing.

Origination During Synthesis

The formation of Roxadustat Impurity 2 is a direct consequence of the synthetic route employed for Roxadustat. It typically arises as a side-product or from an unreacted intermediate during the final stages of synthesis. For instance, if the synthesis involves the coupling of a methyl-ester-protected glycine with the isoquinoline carboxylic acid core, incomplete hydrolysis (saponification) of the methyl ester in the final step would lead to the persistence of Roxadustat Impurity 2 in the final product. Scalable synthesis protocols focus on optimizing reaction conditions, such as acid-mediated cyclocondensation and demasking steps, to minimize the formation of this and other impurities.

Part 3: Analytical Characterization and Regulatory Significance

Methodologies for Identification

The identification and quantification of Roxadustat Impurity 2 in the API rely on modern analytical techniques. Due to the structural similarity to the parent drug, chromatographic separation is essential.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the standard method for separating Roxadustat from its impurities. The difference in polarity between the carboxylic acid of Roxadustat and the methyl ester of Impurity 2 allows for effective resolution on columns like a C18.

-

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry provides definitive structural confirmation. The molecular weight difference of 14 Da (CH₂) between Roxadustat (352.35 g/mol ) and Roxadustat Impurity 2 (366.37 g/mol ) is readily detected, confirming the presence of the additional methyl group.[1][3]

-

Nuclear Magnetic Resonance (NMR): For the definitive structural elucidation of isolated impurities, NMR spectroscopy is employed. The presence of a singlet corresponding to the methyl ester protons (~3.7 ppm) in the ¹H NMR spectrum would be a key identifier for Roxadustat Impurity 2.

Experimental Protocol: General HPLC Method for Impurity Profiling

-

Column: C18 stationary phase (e.g., 250 mm × 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A time-programmed gradient from a higher concentration of Mobile Phase A to a higher concentration of Mobile Phase B to ensure the elution of compounds with varying polarities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at an appropriate wavelength to monitor both Roxadustat and its impurities.

-

Rationale: The acidic mobile phase (formic acid) ensures the protonation of acidic and basic sites, leading to sharper peaks and better chromatographic resolution. The gradient elution is necessary because while Roxadustat is relatively polar, Impurity 2 is less polar and will have a longer retention time.

Significance in Quality Control and Regulatory Compliance

The presence of impurities can impact the safety and efficacy of a drug product. Roxadustat Impurity 2, having a structure closely related to the active molecule, must be controlled within strict limits defined by regulatory bodies like the ICH.[3] It serves several critical functions in drug development:

-

Analytical Reference Standard: A purified and well-characterized sample of Roxadustat Impurity 2 is used as a reference standard to validate analytical methods. This ensures the accuracy and precision of tests designed to detect and quantify it in batches of Roxadustat.[3]

-

Stability Studies: It is used in forced degradation studies to understand the stability of Roxadustat under various stress conditions (e.g., acid, base, light, heat).

-

Impurity Profiling: Its inclusion in the impurity profile is mandated by guidelines such as ICH Q3A, which requires reporting, identification, and qualification of impurities above certain thresholds.[3]

References

-

Pharmaffiliates. Roxadustat-impurities. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11256664, Roxadustat. Available from: [Link]

-

Mahajan, R., et al. (2023). Structural characterization and in silico toxicity prediction of degradation impurities of Roxadustat. ResearchGate. Available from: [Link]

-

SynZeal. Roxadustat Desmethyl Impurity | 708263-68-7. Available from: [Link]

-

precisionFDA. ROXADUSTAT. Available from: [Link]

-

Wikipedia. Roxadustat. Available from: [Link]

-

Mahajan, R., et al. (2024). Investigation on photo-isomeric impurity of Roxadustat: Structure conformation, physicochemical characterization, interconversion feasibility and in vitro toxicological evaluation. Journal of Molecular Structure, 137017. Available from: [Link]

-

Píša, Z., et al. (2021). A Scalable Synthesis of Roxadustat (FG-4592). Organic Process Research & Development. Available from: [Link]

-

Mahajan, R., et al. (2023). A critical review of Roxadustat formulations, solid state studies, and analytical methodology. ResearchGate. Available from: [Link]

-

Mahajan, R., et al. (2023). A critical review of Roxadustat formulations, solid state studies, and analytical methodology. Heliyon. Available from: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Roxadustat - Wikipedia [en.wikipedia.org]

- 3. Buy Roxadustat Impurity 2 | 1421312-36-8 [smolecule.com]

- 4. FG 4592 | C19H16N2O5 | CID 11256664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. Roxadustat | Hydroxylases | Tocris Bioscience [tocris.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Roxadustat (FG-4592) is a first-in-class, orally administered inhibitor of hypoxia-inducible factor (HIF) prolyl-hydroxylase, representing a significant advancement in the treatment of anemia associated with chronic kidney disease (CKD).[1][2] Its mechanism of action involves stabilizing HIF, a key transcription factor, which stimulates erythropoiesis and improves iron metabolism.[3][4] The chemical structure of Roxadustat, N-[(4-hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine, is centered around a highly substituted isoquinoline core.[5][6] The efficient and scalable synthesis of this core has been a primary focus of process chemistry research. This guide provides an in-depth analysis of the pivotal synthetic strategies developed for Roxadustat, from the initial multi-step routes to more recent, optimized, and scalable processes. We will dissect the causality behind key experimental choices, provide detailed protocols, and present comparative data to offer field-proven insights for drug development professionals.

Introduction: The Therapeutic Rationale and Core Synthetic Challenge

Roxadustat's therapeutic efficacy stems from its ability to mimic the body's response to hypoxia. Under normal oxygen levels (normoxia), HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their degradation.[5] Roxadustat inhibits these enzymes, allowing HIF-α to accumulate, translocate to the nucleus, and activate genes involved in erythropoiesis, including erythropoietin (EPO).[3][5]

The central challenge in synthesizing Roxadustat lies in the regioselective construction of its functionalized isoquinoline backbone: a 4-hydroxy, 1-methyl, 7-phenoxy, 3-carbonylglycine substituted system. Early syntheses were often lengthy and required challenging purification steps, hindering large-scale production.[7] Subsequent innovations have focused on improving efficiency, reducing step count, and eliminating the need for chromatography.

Foundational Synthesis: The Original FibroGen Route

The initial synthesis of Roxadustat, outlined in patent literature (WO2004108681), established the feasibility of constructing the core structure but was characterized by a high step count (over 10 steps).[1][7][8] This pathway served as a crucial benchmark for future process optimization.

A key sequence in this route involves building the isoquinoline system from a substituted phthalic acid derivative. The general logic involves forming a phthalimide with glycine, followed by a series of transformations to construct the second ring of the isoquinoline core.[1]

Caption: Simplified logic of the early multi-step Roxadustat synthesis.

While groundbreaking, the complexity and cost of this route necessitated the development of more efficient alternatives for industrial-scale manufacturing.[9]

A Scalable, Chromatography-Free Synthesis (Zentiva Route)

A significant advancement in Roxadustat synthesis was reported by Píša, Rádl, and colleagues, detailing a five-step, chromatography-free process with a 39% overall yield.[7] This route exemplifies modern process chemistry, focusing on robust reactions, crystalline intermediates, and telescoped steps to maximize efficiency.

Synthetic Strategy Overview

The key innovation of this pathway is the elegant construction of the isoquinoline ring via a cyclocondensation reaction from a carefully designed oxazole precursor. This approach significantly shortens the synthesis compared to earlier methods.[7]

Caption: The scalable five-step synthesis of Roxadustat by Zentiva.[7]

Step-by-Step Experimental Protocol and Rationale

This protocol is adapted from the publication by O. Píša et al. in Organic Process Research & Development.[7]

Step 1: Synthesis of 2-Bromo-4-phenoxybenzoic acid (B)

-

Protocol: 2-Bromo-4-fluorobenzoic acid (A) is reacted with phenol (1.04 equiv) and potassium carbonate (1.25 equiv) in DMSO at 110 °C for 20 hours. Following the ether synthesis, aqueous KOH is added, and the mixture is heated to 80 °C for 1 hour to ensure complete saponification of any methyl ester starting material impurity. The product is isolated by acidification with HCl to pH 2, yielding white crystals.

-

Causality: Using DMSO as a polar aprotic solvent facilitates the SNAr reaction. The subsequent hydrolysis step is a robust method to ensure the product is the desired carboxylic acid, which is crucial for the next step. This step achieves a high yield (98%) and purity (>99.6% LCAP).[7]

Step 2: Synthesis of Ethyl 2-(2-bromo-4-phenoxyphenyl)-4-oxazolecarboxylate (D)

-

Protocol: The carboxylic acid (B) is activated with CDI (1.1 equiv) in acetonitrile. Ethyl isocyanoacetate (C, 1.1 equiv) and DBU (1.1 equiv) are then added, and the reaction proceeds at room temperature for 6 hours. The product is crystallized from tert-amyl alcohol after pH adjustment.

-

Causality: This is a modified Van Leusen reaction. CDI is a safe and effective activating agent for the carboxylic acid. DBU acts as a non-nucleophilic base to facilitate the condensation and subsequent cyclization to form the oxazole ring. Crystallization provides a high-purity intermediate (99.1% LCAP) with a good yield (74%).[7]

Step 3 & 4: Heck Reaction and Cyclocondensation to form the Isoquinoline Core (H)

-

Protocol: The bromo-oxazole (D) is reacted with n-butyl vinyl ether (E, 3.5 equiv) using a palladium acetate/DPEPhos catalyst system and DIPEA as the base in DMF at 120 °C. The resulting crude intermediate (F) is not isolated. Instead, the solvent is exchanged, and the intermediate is treated with concentrated HCl in ethanol at 60 °C for 12 hours. This single pot operation hydrolyzes the enol ether and the oxazole ring, liberating the requisite functional groups which then undergo in-situ cyclocondensation to form the isoquinoline (H). The product is crystallized from isopropanol.

-

Causality: This is the key strategic sequence. A Heck reaction introduces the vinyl group. Telescoping the reaction directly into an acid-catalyzed hydrolysis and cyclocondensation is highly efficient. The acidic conditions simultaneously deprotect the latent acetyl and α-amino ester functionalities from the precursor (F), which then spontaneously form the stable isoquinoline aromatic system. This sequence yields the core structure (H) in 54.5% yield over two steps from intermediate D.[7]

Step 5: Final Amidation and Saponification to Roxadustat

-

Protocol: The isoquinoline ester (H) is reacted with glycine (1.2 equiv) and DBU (2.0 equiv) in acetonitrile at 62 °C for 6 hours. The reaction mixture is then acidified with HCl to pH 3 to precipitate the final product, Roxadustat.

-

Causality: DBU is used as a base to facilitate the nucleophilic attack of glycine on the ester, forming the final amide bond. The direct use of glycine avoids the need for a separate ester hydrolysis step at the end, simplifying the final workup. This step is highly efficient, yielding Roxadustat in 96% yield.[7]

Quantitative Data Summary

| Step | Product | Starting Material | Scale (mol) | Yield (%) | Purity (LCAP) |

| 1 | 2-Bromo-4-phenoxybenzoic acid (B) | Compound A | 2.02 | 98 | >99.6% |

| 2 | Oxazole intermediate (D) | Compound B | 1.71 | 74 | 99.1% |

| 3/4 | Isoquinoline core (H) | Compound D | 1.25 | 54.5 | 99.7% |

| 5 | Roxadustat | Compound H | 0.62 | 96 | 99.6% |

| Overall | Roxadustat | Compound A | ~39 | 99.6% |

Table adapted from Píša et al., 2022.[7]

Alternative Synthetic Strategies from Patent Literature

The quest for optimal synthesis has led to the exploration of various other pathways, often disclosed in patents. These routes provide alternative disconnections and starting materials.

Synthesis from p-Phenoxy Phenol

One patented method builds the core by starting with a commercially available phenol and constructing the isoquinoline ring through a different series of reactions.[10]

-

Strategy: This route (CN109776415B) begins with p-phenoxy phenol, which undergoes a Fries rearrangement to install an acetyl group. This is followed by condensation with methyl carbazate, oxidation, and reaction with glycine methyl ester to form an imine, which is then cyclized with a strong base to yield the isoquinoline core.[10]

Caption: Key transformations in the synthesis starting from p-phenoxy phenol.[10]

-

Rationale: This approach avoids halogenated starting materials like 2-bromo-4-fluorobenzoic acid. The Fries rearrangement is a classic method for installing acyl groups on a phenol ring, setting the stage for the subsequent cyclization. The advantage lies in the potentially lower cost and different impurity profile of the raw materials.[10]

Synthesis from Tyrosine

Another innovative approach utilizes a readily available chiral starting material, tyrosine, to construct the Roxadustat molecule.[11]

-

Strategy: Patent CN104892509A describes a process where tyrosine undergoes esterification and etherification, followed by cyclization and dehydrogenation to form the aromatic isoquinoline ring. Subsequent oxidative rearrangement and acylation complete the synthesis.[11]

-

Rationale: Using a natural amino acid as a starting material can be an economical and sustainable approach. This pathway leverages the inherent structure of tyrosine to build a significant portion of the final molecule, representing a convergent and potentially efficient strategy.[11]

Conclusion

The synthesis of Roxadustat has evolved significantly from its initial discovery. The journey from lengthy, multi-step patent routes to the elegant, scalable, and chromatography-free process developed by Zentiva highlights key principles of modern pharmaceutical process development. The primary focus has been on the strategic construction of the core 4-hydroxy-1-methyl-7-phenoxy-isoquinoline ring. While the Zentiva route stands out for its efficiency and industrial applicability, alternative pathways starting from different raw materials like p-phenoxy phenol or tyrosine demonstrate the continued innovation in the field, offering diverse solutions to the synthetic challenges posed by this important therapeutic agent. For researchers and drug development professionals, understanding these varied approaches provides a robust toolkit for designing syntheses for Roxadustat and its future analogs.

References

-

Píša, O., et al. (2021). A Scalable Synthesis of Roxadustat (FG-4592). ResearchGate. Available at: [Link]

-

New Drug Approvals. (2016). Roxadustat, ASP 1517, FG 4592. New Drug Approvals. Available at: [Link]

- Google Patents. (CN104892509A). Preparation method of Roxadustat.

-

Mahajan, R., et al. (2023). A critical review of Roxadustat formulations, solid state studies, and analytical methodology. ResearchGate. Available at: [Link]

- Google Patents. (CN109776415B). Preparation method of Roxadustat intermediate.

-

Mahajan, R., et al. (2023). A critical review of Roxadustat formulations, solid state studies, and analytical methodology. ScienceDirect. Available at: [Link]

-

Píša, O., et al. (2021). A Scalable Synthesis of Roxadustat (FG-4592). ACS Publications. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Roxadustat. PubChem Compound Database. Available at: [Link]

- Google Patents. (EP3712130A1). Method for synthesis of roxadustat and intermediate compounds thereof.

-

Wang, Y., et al. (2018). Synthesis of 5-phenoxyisobenzofuran-1(3H)-one as a Key Intermedate of the Drug Roxadustat. ResearchGate. Available at: [Link]

- Google Patents. (EP3305769A1). Method for preparation of (7-phenoxy-4-hydroxy-1-methyl-isoquinoline-3-carbonyl)-glycine (roxedustat) and its intermediates based on simultaneous opening of oxazolic ring, fission of ether and creation of imine.

-

Chen, N., et al. (2022). Roxadustat: Do we know all the answers?. PubMed Central. Available at: [Link]

- Google Patents. (WO2021020998A1). Method for producing roxadustat.

-

National Center for Biotechnology Information. (n.d.). Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate. PubChem Compound Database. Available at: [Link]

-

Wu, Y-C., et al. (2021). Evidence for the Capability of Roxadustat (FG-4592), an Oral HIF Prolyl-Hydroxylase Inhibitor, to Perturb Membrane Ionic Currents. National Institutes of Health. Available at: [Link]

-

Chen, Y., et al. (2024). Roxadustat regulates the cell cycle and inhibits proliferation of mesangial cells via the hypoxia-inducible factor-1α/P53/P21 pathway. Frontiers in Endocrinology. Available at: [Link]

-

Pharmaffiliates. (n.d.). (4-Hydroxy-1-methyl-7-phenoxy-5,6,7,8-tetrahydroisoquinoline-3-carbonyl)glycine. Available at: [Link]

Sources

- 1. EP3305769A1 - Method for preparation of (7-phenoxy-4-hydroxy-1-methyl-isoquinoline-3-carbonyl)-glycine (roxedustat) and its intermediates based on simultaneous opening of oxazolic ring, fission of ether and creation of imine - Google Patents [patents.google.com]

- 2. Roxadustat: Do we know all the answers? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. FG 4592 | C19H16N2O5 | CID 11256664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-[(4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine [lgcstandards.com]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. WO2021020998A1 - Method for producing roxadustat - Google Patents [patents.google.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. CN109776415B - Preparation method of Roxadustat intermediate - Google Patents [patents.google.com]

- 11. CN104892509A - Preparation method of Roxadustat - Google Patents [patents.google.com]

Spectroscopic Analysis of Roxadustat Impurity 2: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

Roxadustat is a first-in-class oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, stimulating the body's natural production of erythropoietin to treat anemia, particularly in patients with chronic kidney disease.[1][2] The synthesis and stability of such a complex active pharmaceutical ingredient (API) inevitably lead to the formation of impurities. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate rigorous characterization and control of any impurity present at levels of 0.10% or higher.[3] This guide provides an in-depth, practical framework for the comprehensive spectroscopic analysis of a known process impurity, Roxadustat Impurity 2, utilizing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Roxadustat Impurity 2 has been identified as the methyl ester of the parent drug, with the chemical name methyl 2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetate.[4] Its molecular formula is C₂₀H₁₈N₂O₅, and it has a molecular weight of 366.37 g/mol .[4] Understanding the precise structure of this and other impurities is not merely a regulatory hurdle; it is a fundamental aspect of ensuring the safety and efficacy of the final drug product. This document is designed to equip researchers, scientists, and drug development professionals with the necessary technical insights and field-proven methodologies for the definitive structural elucidation of this specific impurity.

Strategic Approach to Spectroscopic Analysis

The structural elucidation of a pharmaceutical impurity is a systematic process of piecing together molecular puzzles. Each spectroscopic technique provides a unique set of clues, and their combined interpretation leads to an unambiguous structural assignment. Our approach is hierarchical, beginning with mass spectrometry to determine the molecular weight and elemental composition, followed by infrared spectroscopy to identify key functional groups, and culminating in nuclear magnetic resonance spectroscopy for the detailed mapping of the molecular skeleton.

Caption: Hierarchical workflow for the spectroscopic analysis of Roxadustat Impurity 2.

Mass Spectrometry (MS): The First Piece of the Puzzle

Mass spectrometry is the initial and indispensable technique for impurity analysis, providing the molecular weight of the analyte. For Roxadustat Impurity 2, high-resolution mass spectrometry (HRMS) is crucial for confirming its elemental composition.

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: Dissolve a reference standard of Roxadustat Impurity 2 in a suitable solvent, such as a mixture of acetonitrile and water, to a concentration of approximately 1 µg/mL.[5]

-

Chromatographic Separation (UPLC/HPLC):

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is typically effective.

-

Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is recommended.[5]

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for this class of compounds.[3]

-

Mass Analyzer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is essential for accurate mass measurement.

-

Data Acquisition: Acquire full scan data from m/z 100-1000 to detect the parent ion. Subsequently, perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data.

-

Data Interpretation: Expected Results

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₂₀H₁₈N₂O₅ | Based on the structure of Roxadustat with a methyl ester instead of a carboxylic acid. |

| Exact Mass | 366.1216 | Calculated for C₂₀H₁₈N₂O₅. |

| [M+H]⁺ Ion (m/z) | 367.1294 | The protonated molecule is the expected primary ion in positive ESI mode. |

Predicted Fragmentation Pattern:

The fragmentation of the protonated molecule ([M+H]⁺) in the MS/MS experiment provides structural confirmation. Key predicted fragmentation pathways for Roxadustat Impurity 2 include:

-

Loss of the methyl ester group (-COOCH₃): This would result in a significant fragment ion.

-

Cleavage of the amide bond: This would separate the isoquinoline core from the glycine methyl ester moiety.

-

Loss of the phenoxy group: This would indicate the presence of this functional group.

Caption: Predicted major fragmentation pathways for Roxadustat Impurity 2 in positive ion ESI-MS/MS.

Infrared (IR) Spectroscopy: Identifying the Molecular Bonds

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. By comparing the spectrum of Roxadustat Impurity 2 with that of the parent drug, the key difference—the presence of an ester and the absence of a carboxylic acid—can be confirmed.

Experimental Protocol: KBr Pellet Method

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the Roxadustat Impurity 2 reference standard with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[6] KBr is transparent to infrared radiation and serves as a solid-state matrix.

-

Ensure a homogenous mixture is obtained.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Apply pressure (approximately 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[7]

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.[8]

-

Data Interpretation: Predicted Vibrational Frequencies

The IR spectrum of Roxadustat Impurity 2 is expected to exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H (hydroxyl) | 3200-3600 (broad) | Stretching |

| N-H (amide) | ~3300 | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (aliphatic) | 2850-3000 | Stretching |

| C=O (ester) | ~1740 | Stretching (Key Differentiating Peak) |

| C=O (amide) | ~1650 | Stretching |

| C=C (aromatic) | 1450-1600 | Ring Stretching |

| C-O (ester & ether) | 1000-1300 | Stretching |

The most significant feature distinguishing Impurity 2 from Roxadustat will be the strong carbonyl (C=O) stretching vibration of the ester at approximately 1740 cm⁻¹, alongside the absence of the broad O-H stretch associated with a carboxylic acid dimer.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules.[2] Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, the precise connectivity of all atoms in the molecule can be determined.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

-

Sample Preparation:

-

Dissolve 5-10 mg of Roxadustat Impurity 2 in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[10] The choice of solvent is critical and should be based on the solubility of the impurity.[8]

-

Ensure the solution is homogenous and free of particulate matter.[1]

-

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional proton NMR spectrum. This will provide information on the number of different types of protons, their chemical environment, and their coupling patterns.

-

-

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional carbon NMR spectrum, often with proton decoupling, to identify all unique carbon environments in the molecule.

-

-

2D NMR Spectroscopy (for full structural confirmation):

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular fragments.

-

Caption: Workflow for structural elucidation of Roxadustat Impurity 2 using a suite of NMR experiments.

Data Interpretation: Predicted Chemical Shifts

Based on the structure of Roxadustat Impurity 2, the following ¹H and ¹³C NMR chemical shifts can be predicted. (Note: These are estimated values and will vary slightly depending on the solvent and experimental conditions).

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | 7.0 - 8.2 | m | 8H | Protons on phenoxy and isoquinoline rings |

| -CH₂- (glycine) | ~4.1 | d | 2H | Methylene protons of the glycine moiety |

| -OCH₃ (ester) | ~3.7 | s | 3H | Methyl protons of the ester (Key Differentiating Signal) |

| -CH₃ (isoquinoline) | ~2.5 | s | 3H | Methyl protons on the isoquinoline ring |

| -NH- (amide) | ~9.0 | t | 1H | Amide proton |

| -OH (hydroxyl) | ~10.0 | s (broad) | 1H | Phenolic proton |

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):

| Carbons | Predicted δ (ppm) | Assignment |

| C=O (ester) | ~170 | Ester carbonyl (Key Differentiating Signal) |

| C=O (amide) | ~165 | Amide carbonyl |

| Aromatic | 110-160 | 15 carbons of the phenoxy and isoquinoline rings |

| -OCH₃ (ester) | ~52 | Ester methyl carbon (Key Differentiating Signal) |

| -CH₂- (glycine) | ~41 | Methylene carbon of the glycine moiety |

| -CH₃ (isoquinoline) | ~18 | Methyl carbon on the isoquinoline ring |

The key signals that definitively identify Roxadustat Impurity 2 and distinguish it from the parent API are the singlet at ~3.7 ppm in the ¹H NMR spectrum and the signal at ~52 ppm in the ¹³C NMR spectrum, both corresponding to the methyl group of the ester.

Conclusion: A Triad of Techniques for Unambiguous Identification

The structural elucidation of pharmaceutical impurities is a non-negotiable aspect of drug development, underpinned by the principles of scientific integrity and patient safety. This guide has outlined a systematic and robust approach to the analysis of Roxadustat Impurity 2, leveraging the complementary strengths of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance. By following the detailed protocols and understanding the expected data, researchers can confidently identify and characterize this impurity, ensuring compliance with global regulatory standards and contributing to the development of safe and effective medicines. The integration of these three powerful analytical techniques provides a self-validating system, where the findings from one method corroborate the others, leading to an unequivocal structural assignment.

References

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Journal of Chemical Information and Modeling. Available at: [Link]

-

A critical review of Roxadustat formulations, solid state studies, and analytical methodology. (2023). Heliyon. Available at: [Link]

-

Dhillon, S. (2019). Roxadustat: First Global Approval. Drugs. Available at: [Link]

-

Liquid chromatography-tandem mass spectrometry methods for quantification of roxadustat (FG-4592) in human plasma and urine and the applications in two clinical pharmacokinetic studies. (2022). Journal of Chromatography B. Available at: [Link]

-

Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. Available at: [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Available at: [Link]

-

KBr Pellet Method. (n.d.). Shimadzu. Available at: [Link]

-

How to make an NMR sample. (n.d.). University of Durham. Available at: [Link]

-

Making KBr Pellets for FTIR: Step by Step Guide. (n.d.). Pellet Press Die Sets. Available at: [Link]

-

How to make a good KBr pellet - a Step-by-step Guide. (2023). YouTube. Available at: [Link]

-

Guide: Preparing a Sample for NMR analysis – Part I. (2024). Nanalysis. Available at: [Link]

-

LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (2023). Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

-

Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches. (2016). Spectroscopy Online. Available at: [Link]

-

Structural characterization and in silico toxicity prediction of degradation impurities of Roxadustat. (2023). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Roxadustat-impurities. (n.d.). Pharmaffiliates. Available at: [Link]

-

predicting likely fragments in a mass spectrum. (2023). YouTube. Available at: [Link]

-

Nuclear Magnetic Resonance (1.40 T) and Mid Infrared (FTIR-ATR) Associated with Chemometrics as Analytical Methods for the Analysis of Methyl Ester Yield Obtained by Esterification Reaction. (2017). Journal of the Brazilian Chemical Society. Available at: [Link]

-

FTIR spectrum analysis to predict the crystalline and amorphous phases of hydroxyapatite: a comparison of vibrational motion to reflection. (2023). RSC Advances. Available at: [Link]

-

Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. (2018). International Journal of Scientific & Engineering Research. Available at: [Link]

-

Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. (2022). Malaysian Journal of Chemistry. Available at: [Link]

-

predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Available at: [Link]

-

13C-Formylation for Improved NMR Profiling of Amino Metabolites in Biofluids. (2014). Analytical Chemistry. Available at: [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Available at: [Link]

-

How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. (2023). YouTube. Available at: [Link]

Sources

- 1. organomation.com [organomation.com]

- 2. veeprho.com [veeprho.com]

- 3. Determination of Roxadustat in Human Plasma by LC-MS/MS and Its Application in Pharmacokinetic Study [journal11.magtechjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Liquid chromatography-tandem mass spectrometry methods for quantification of roxadustat (FG-4592) in human plasma and urine and the applications in two clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. shimadzu.com [shimadzu.com]

- 7. youtube.com [youtube.com]

- 8. FTIR spectrum analysis to predict the crystalline and amorphous phases of hydroxyapatite: a comparison of vibrational motion to reflection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide to the Identification and Characterization of Roxadustat Impurity 2

The landscape of pharmaceutical development demands a rigorous understanding of not only the active pharmaceutical ingredient (API) but also any associated impurities. Roxadustat, a first-in-class hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor for the treatment of anemia in chronic kidney disease, is no exception.[1][2][3] The control of impurities is a critical aspect of drug safety and efficacy, mandated by regulatory bodies worldwide. This guide provides a comprehensive technical overview of a known impurity, "Roxadustat Impurity 2," synthesizing available data to aid researchers in its identification, characterization, and control.

Navigating the Ambiguity: Defining "Roxadustat Impurity 2"

An initial challenge in discussing "Roxadustat Impurity 2" is the lack of a universally harmonized nomenclature across all chemical suppliers and research databases. Investigations reveal that this designation can refer to at least two distinct molecular entities. This guide will address both potential structures to provide a comprehensive resource.

-

Candidate A: A methyl ester derivative of Roxadustat.

-

Candidate B: A glycine-adducted derivative of Roxadustat.

It is imperative for researchers to confirm the identity of any impurity through rigorous analytical characterization rather than relying solely on supplier nomenclature.

Candidate A: Roxadustat Methyl Ester

This compound is frequently identified by a specific CAS number and is a process-related impurity that can arise during the synthesis of Roxadustat.

Core Identification

| Parameter | Value | Source |

| IUPAC Name | methyl 2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetate | [4] |

| Synonyms | Roxadustat Methyl Ester, Roxadustat Impurity 2 | [4] |

| CAS Number | 1421312-36-8 | [4] |

| Molecular Formula | C₂₀H₁₈N₂O₅ | [4] |

| Molecular Weight | 366.4 g/mol | [4] |

Formation and Synthesis Pathway

Roxadustat Methyl Ester is typically formed as a byproduct during the synthesis of the Roxadustat API. Its formation is often attributed to esterification reactions, particularly if methanol is used as a solvent or is present as a reagent during the synthesis steps involving the carboxylic acid moiety of an intermediate or Roxadustat itself.[4] One potential pathway involves the acid-catalyzed hydrolysis of an intermediate in the presence of methanol, leading to a competing esterification reaction.[4]

Caption: Potential formation pathway of Roxadustat Methyl Ester.

Analytical Characterization Protocol

The structural similarity between Roxadustat and its methyl ester impurity necessitates a high-resolution analytical technique for accurate identification and quantification. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the method of choice.

Step-by-Step HPLC Method:

-

Column Selection: A reversed-phase C18 column (e.g., Agilent Eclipse XDB-C18, 150 x 4.6 mm, 5 µm) is recommended for good separation.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

-

Gradient Elution: A gradient elution is crucial to resolve the API from the less polar impurity.

-

0-2 min: 95% A, 5% B

-

2-15 min: Gradient to 30% A, 70% B

-

15-18 min: Gradient to 5% A, 95% B

-

18-20 min: Hold at 5% A, 95% B

-

20-22 min: Return to 95% A, 5% B

-

22-25 min: Re-equilibration

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection: UV detection at 262 nm can be used for initial screening, followed by mass spectrometry for confirmation.[5]

-

Mass Spectrometry: Electrospray ionization (ESI) in positive mode would be suitable. The expected m/z for the protonated molecule [M+H]⁺ would be approximately 367.12.

Candidate B: Glycine-Adducted Roxadustat Derivative

This second potential "Impurity 2" is a structurally more complex molecule, representing the addition of another glycine unit.

Core Identification

| Parameter | Value | Source |

| Chemical Name | 2-(2-(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxamido)acetamido)acetic acid | |

| Synonyms | [2-[(4-hydroxy-1-methyl-7-phenoxy-isoquinoline-3-carbonyl)- amino]-acetylamino]-acetic acid | [1] |

| CAS Number | Not Available (NA) | [1] |

| Molecular Formula | C₂₁H₁₉N₃O₆ | [1] |

| Molecular Weight | 409.39 g/mol |

Potential Formation Pathway

The formation of this impurity likely involves the reaction of Roxadustat or a reactive intermediate with glycine or a glycine derivative. This could occur if glycine is present as a starting material or is formed in a side reaction during the synthesis process. The amide bond formation would link the additional glycine moiety to the existing glycine of the Roxadustat molecule.

Caption: Hypothetical formation of the glycine-adducted impurity.

Analytical Characterization Protocol

Due to the increased polarity from the additional carboxylic acid and amide groups, the chromatographic behavior of this impurity will differ significantly from Roxadustat and the methyl ester impurity.

Step-by-Step HPLC Method:

-

Column Selection: A reversed-phase C18 column would still be appropriate.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

-

Gradient Elution: The gradient may need to be adjusted to ensure elution of this more polar compound. A shallower gradient at the beginning might be beneficial.

-

0-5 min: 98% A, 2% B

-

5-20 min: Gradient to 40% A, 60% B

-

20-22 min: Gradient to 5% A, 95% B

-

22-25 min: Hold at 5% A, 95% B

-

25-27 min: Return to 98% A, 2% B

-

27-30 min: Re-equilibration

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection: UV detection at 262 nm and mass spectrometry.

-

Mass Spectrometry: ESI in positive mode. The expected m/z for the protonated molecule [M+H]⁺ would be approximately 410.13.

Caption: General analytical workflow for impurity identification.

Conclusion and Recommendations

The term "Roxadustat Impurity 2" is ambiguous and can refer to at least two different chemical structures: a methyl ester derivative (CAS: 1421312-36-8) and a glycine-adducted species (C₂₁H₁₉N₃O₆). For drug development professionals, it is crucial to:

-

Verify the Identity: Always confirm the structure of an impurity standard using independent analytical techniques (e.g., LC-MS, NMR) before use.

-

Employ High-Resolution Methods: Utilize validated, high-resolution chromatographic methods, such as the HPLC protocols outlined above, to ensure the separation and accurate quantification of all potential impurities from the Roxadustat API.

-

Investigate Formation Pathways: Understanding the potential synthetic and degradation pathways that lead to impurity formation is key to implementing effective control strategies in the manufacturing process.

By applying these principles, researchers and scientists can ensure the quality, safety, and efficacy of Roxadustat, meeting the stringent requirements of the pharmaceutical industry.

References

- Smolecule. (2023, August 16). Buy Roxadustat Impurity 2 | 1421312-36-8.

- Pharmaffiliates. Roxadustat-impurities.

- Google Patents. (CN109776415B). Preparation method of Roxadustat intermediate.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11256664, Roxadustat.

- Mahajan, R., Sharma, A., Patra, B., Mani, L., Grover, P., Kumar, S., ... & Asthana, A. (2024). Investigation on photo-isomeric impurity of Roxadustat: Structure conformation, physicochemical characterization, interconversion feasibility and in vitro toxicological evaluation. Journal of Molecular Structure, 137017.

- Google Patents. (CN104892509A). Preparation method of Roxadustat.

- Mahajan, R., Samanthula, G., Srivastava, S., & Asthana, A. (2023). A critical review of Roxadustat formulations, solid state studies, and analytical methodology. Heliyon, 9(6), e16595.

- ResearchGate. (2023). A critical review of Roxadustat formulations, solid state studies, and analytical methodology.

- Simson Pharma Limited. Roxadustat Impurity 2 | CAS No- NA.

- CLEARSYNTH. Roxadustat Impurity Product List.

- Cayman Chemical. Roxadustat (ASP1517, FG-4592, CAS Number: 808118-40-3).

- ResearchGate. (n.d.). (PDF) HYDROLYTIC DEGRADATION STUDY OF ROXADUSTAT BY RP-HPLC AND HPTLC.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. CN109776415B - Preparation method of Roxadustat intermediate - Google Patents [patents.google.com]

- 3. FG 4592 | C19H16N2O5 | CID 11256664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy Roxadustat Impurity 2 | 1421312-36-8 [smolecule.com]

- 5. researchgate.net [researchgate.net]

Solubility profile of Roxadustat Impurity 2 in different solvents.

An In-Depth Technical Guide to the Solubility Profile of Roxadustat Impurity 2

Authored by: A Senior Application Scientist

Executive Summary

The characterization of impurities is a cornerstone of robust pharmaceutical development, directly impacting the safety, efficacy, and quality of the final drug product. This guide provides a comprehensive technical overview of the solubility profile of Roxadustat Impurity 2, a known process-related impurity in the synthesis of Roxadustat, a first-in-class hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor.[1][2] Understanding the solubility of this impurity is paramount for designing effective purification strategies, developing robust analytical methods for its detection and quantification, and controlling its levels in the active pharmaceutical ingredient (API). This document delineates the theoretical principles governing the solubility of Roxadustat Impurity 2, provides a detailed experimental protocol for its determination, and presents a predicted solubility profile in a range of pharmaceutically relevant solvents.

Introduction: The Critical Role of Impurity Profiling

Roxadustat is an anti-anemia drug that functions by inhibiting HIF-PH, thereby stimulating erythropoiesis.[2] The synthesis of such a complex molecule can inherently lead to the formation of related substances, or impurities.[3] Regulatory bodies, under guidelines such as the International Council for Harmonisation (ICH) Q3A(R2) and Q3B(R2), mandate the identification and control of impurities to ensure patient safety.[4][5]

Roxadustat Impurity 2, formally identified as methyl 2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetate, is a significant impurity that must be monitored and controlled.[6] Its solubility characteristics dictate the choice of solvent systems for crystallization, chromatographic separation, and formulation, making a detailed solubility profile an indispensable dataset for chemical and pharmaceutical development professionals.

Physicochemical Properties of Roxadustat Impurity 2:

-

Molecular Formula: C₂₀H₁₈N₂O₅[6]

-

Chemical Structure: Contains an isoquinoline core, phenoxy group, hydroxyl group, amide linkage, and a methyl ester functionality.[6]

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the fundamental tenet of solubility. The solubility of Roxadustat Impurity 2 is governed by the interplay of its various functional groups and their affinity for different solvent types. The molecule's amphiphilic nature, possessing both lipophilic and hydrophilic regions, results in a nuanced solubility profile.[6]

-

Lipophilic Moieties: The aromatic phenoxy and isoquinoline ring systems are inherently non-polar and contribute to the compound's affinity for organic solvents.[6]

-

Hydrophilic Moieties: The hydroxyl (-OH), amide (-CONH-), and ester (-COOCH₃) groups are polar and capable of forming hydrogen bonds. These functionalities enhance solubility in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF).[6]

The overall solubility in a given solvent is a direct consequence of the thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Experimental Determination of Thermodynamic Solubility

To ensure accuracy and reproducibility, the thermodynamic solubility is determined by allowing the system to reach equilibrium. The shake-flask method is the gold standard for this purpose and is the recommended protocol.[8]

Detailed Experimental Protocol: Shake-Flask Method

This protocol outlines a self-validating system for determining the equilibrium solubility of Roxadustat Impurity 2.

Objective: To determine the concentration of a saturated solution of Roxadustat Impurity 2 in various solvents at a controlled temperature.

Materials:

-

Roxadustat Impurity 2 (certified reference standard)

-

Selected solvents (HPLC grade or equivalent)

-

Scintillation vials with Teflon-lined caps

-

Orbital shaker with temperature control

-

Calibrated analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation: Add an excess amount of Roxadustat Impurity 2 to a series of scintillation vials. The key is to ensure that a solid phase remains after equilibrium is reached, confirming saturation.[9]

-

Solvent Addition: Accurately dispense a known volume (e.g., 5.0 mL) of the selected solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is achieved. A preliminary time-to-equilibrium study is recommended.

-

Phase Separation: Allow the vials to stand undisturbed at the controlled temperature for at least 2 hours to let the undissolved solid settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter and discard the first portion of the filtrate to prevent any adsorption effects from the filter material.[10] Collect the clear filtrate into a clean vial.

-

Dilution: Accurately dilute the filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method. The concentration is determined by comparing the peak area to a standard calibration curve prepared from a known concentration of Roxadustat Impurity 2.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Predicted Solubility Profile of Roxadustat Impurity 2

Based on the molecular structure and the known solubility of the parent compound, Roxadustat, a qualitative solubility profile can be predicted.[6][11] This profile is essential for guiding solvent selection in process chemistry and analytical development.

Summary of Predicted Solubility

| Solvent Category | Solvent Example | Predicted Solubility Descriptor | Rationale for Prediction |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Freely Soluble | Strong dipole-dipole interactions with amide and ester groups. Similar to parent drug solubility.[11] |

| Dimethylformamide (DMF) | Freely Soluble | High polarity effectively solvates the polar functional groups. Similar to parent drug solubility.[11] | |

| Acetonitrile (ACN) | Soluble | Moderate polarity, suitable for dissolving compounds with both polar and non-polar character. | |

| Acetone | Soluble | Capable of accepting hydrogen bonds and engaging in dipole-dipole interactions.[6] | |

| Polar Protic | Ethanol | Soluble | Forms hydrogen bonds with the hydroxyl and amide groups.[6][12] |

| Methanol | Soluble | Similar to ethanol, its high polarity and H-bonding capacity facilitate dissolution. | |

| Aqueous Media | Water | Very Slightly Soluble | Limited solubility due to the large, lipophilic aromatic structure dominating the molecule.[6] |

| pH-Adjusted Buffers | pH-Dependent | Solubility is expected to increase at higher pH due to the deprotonation of the phenolic hydroxyl group.[13][14] | |

| Non-Polar | Toluene | Sparingly Soluble | Favorable van der Waals interactions with the aromatic rings, but poor interaction with polar groups. |

| Heptane / Hexane | Practically Insoluble | Lacks the polarity required to overcome the crystal lattice energy and solvate the polar moieties. | |

| Chlorinated | Dichloromethane (DCM) | Soluble | Effective at dissolving moderately polar organic compounds. |

Solubility descriptors are based on USP definitions.

Molecular Interactions Driving Solubility

The solubility of Roxadustat Impurity 2 is a direct result of specific intermolecular forces between its functional groups and the solvent molecules.

Caption: Key Molecular Interactions Influencing Solubility.

Conclusion and Implications

The solubility profile of Roxadustat Impurity 2 is characteristic of an amphiphilic molecule, demonstrating good solubility in polar organic solvents and limited solubility in aqueous and non-polar media. The high solubility in solvents like DMSO, DMF, and ethanol provides multiple options for analytical method development (e.g., sample diluents) and process chemistry (e.g., reaction or purification solvents). Conversely, its poor solubility in non-polar solvents like heptane could be exploited for anti-solvent crystallization or precipitation during purification. A thorough understanding of this profile, established through robust experimental methods like the shake-flask technique, is a critical prerequisite for the effective control of this impurity, ensuring the final Roxadustat API meets the stringent quality and safety standards required by regulatory authorities.

References

- Smolecule. (2023, August 16). Buy Roxadustat Impurity 2 | 1421312-36-8.

- Mahajan, R., et al. (2023, June 1). A critical review of Roxadustat formulations, solid state studies, and analytical methodology. Heliyon.

- Bioinfo Publications. PHASE SOLUBILITY ANALYSIS: A TECHNIQUE OF PURITY DETERMINATION.

- Píša, L., et al. A Scalable Synthesis of Roxadustat (FG-4592). ResearchGate.

- Mahajan, R., et al. Structural characterization and in silico toxicity prediction of degradation impurities of Roxadustat. ResearchGate.

- Pharmaffiliates. Roxadustat-impurities.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 11256664, FG 4592.

- Mahajan, R., et al. (2024). Investigation on photo-isomeric impurity of Roxadustat: Structure conformation, physicochemical characterization, interconversion feasibility and in vitro toxicological evaluation. Journal of Molecular Structure.

- Mahajan, R., et al. (2023). A critical review of Roxadustat formulations, solid state studies, and analytical methodology. ResearchGate.

- S. Ashizawa. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- U.S. Food and Drug Administration. (2001, August). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.

- Botrè, F., et al. (2024). Roxadustat as a Hypoxia-Mimetic Agent: Erythropoietic Mechanisms, Bioanalytical Detection, and Regulatory Considerations in Sports Medicine. MDPI.

- U.S. Food and Drug Administration. (2006, June). Guidance for Industry Q3B(R2) Impurities in New Drug Products.

- Bergström, C. A. S. A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate.

- Regulations.gov. Guidance for Industry #169 - Drug Substance.

- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Veeprho. Roxadustat Impurities and Related Compound.

- Zhang, N., et al. (2022). Roxadustat: Not just for anemia. Frontiers in Physiology.

Sources

- 1. FG 4592 | C19H16N2O5 | CID 11256664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. researchgate.net [researchgate.net]

- 4. Investigation on photo-isomeric impurity of Roxadustat: Structure conformation, physicochemical characterization, inter… [ouci.dntb.gov.ua]

- 5. fda.gov [fda.gov]

- 6. Buy Roxadustat Impurity 2 | 1421312-36-8 [smolecule.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. researchgate.net [researchgate.net]

- 9. bioinfopublication.org [bioinfopublication.org]

- 10. pharmatutor.org [pharmatutor.org]

- 11. A critical review of Roxadustat formulations, solid state studies, and analytical methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Roxadustat: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Enigmatic Biology of Roxadustat Impurity 2: A Technical Guide to its Characterization

Foreword: The Imperative of Impurity Profiling in Drug Development

In the rigorous landscape of pharmaceutical development, the adage "the dose makes the poison" is a constant reminder of the critical importance of purity. Beyond the active pharmaceutical ingredient (API), the seemingly minor components—impurities—can hold the key to unforeseen biological activities, toxicities, or even therapeutic benefits. This guide focuses on a specific, yet crucial, subject: the potential biological activity of Roxadustat Impurity 2. Roxadustat, a first-in-class hypoxia-inducible factor prolyl-hydroxylase (HIF-PH) inhibitor, has revolutionized the treatment of anemia in chronic kidney disease.[1] Understanding the biological implications of its impurities is not merely a regulatory hurdle but a scientific necessity to ensure patient safety and therapeutic efficacy. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a comprehensive strategy to elucidate the biological profile of Roxadustat Impurity 2.

Structural Elucidation and Physicochemical Characterization of Roxadustat Impurity 2

Before delving into its biological activity, a precise understanding of the molecule is paramount. Roxadustat Impurity 2 has been identified as methyl 2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetate , also known as Roxadustat Methyl Ester.[2] Its formation is often associated with the synthesis and degradation pathways of Roxadustat.[2]

Table 1: Physicochemical Properties of Roxadustat and Roxadustat Impurity 2

| Property | Roxadustat | Roxadustat Impurity 2 |

| IUPAC Name | (4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl) glycine | methyl 2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetate |

| Molecular Formula | C₁₉H₁₆N₂O₅ | C₂₀H₁₈N₂O₅ |

| Molecular Weight | 352.34 g/mol | 366.37 g/mol |

| Key Structural Difference | Glycine moiety | Methyl ester of the glycine moiety |

The critical difference lies in the esterification of the carboxylic acid group of the glycine side chain. This seemingly minor modification can significantly alter the compound's physicochemical properties, such as its solubility, lipophilicity, and ability to interact with biological targets.

A Phased Approach to Biological Activity Assessment

To systematically investigate the potential biological activity of Roxadustat Impurity 2, a multi-tiered approach is proposed, commencing with computational predictions and progressing to targeted in vitro assays. This strategy allows for a resource-efficient and logically structured investigation.

Caption: Proposed workflow for assessing the biological activity of Roxadustat Impurity 2.

Phase 1: In Silico Assessment - Predicting Biological Potential

Before embarking on wet-lab experiments, a robust in silico evaluation can provide valuable insights into the potential ADME (Absorption, Distribution, Metabolism, and Excretion), toxicity, and biological activity spectrum of Roxadustat Impurity 2.[3] This predictive step is crucial for hypothesis generation and guiding subsequent experimental designs.[4]

Methodology

A panel of well-established computational tools will be employed to construct a comprehensive profile of the impurity.

-

SMILES Generation: The 2D structure of Roxadustat Impurity 2 will be converted into its SMILES (Simplified Molecular-Input Line-Entry System) string.

-

ADME/Tox Prediction: The SMILES string will be submitted to web servers like SwissADME and pkCSM to predict pharmacokinetic properties and potential toxicities.[5]

-

Biological Activity Spectrum Prediction: PASS (Prediction of Activity Spectra for Substances) Online and Molinspiration will be utilized to predict a wide range of potential biological activities based on the compound's structure.[6][7] A bioactivity score greater than 0.00 from Molinspiration suggests a high probability of biological activity.[8][9]

-

Toxicity Prediction: DEREK Nexus , an expert rule-based system, will be used to identify potential toxicophores and predict various toxicological endpoints, including mutagenicity and carcinogenicity.[10][11]

Expected Insights and Causality

The esterification of the glycine moiety in Roxadustat Impurity 2 is expected to increase its lipophilicity. This change may enhance its ability to cross cell membranes, potentially leading to altered intracellular concentrations and off-target effects. The in silico tools will help to quantify these potential changes and predict if the core pharmacophore responsible for HIF-PH inhibition remains recognizable by the target enzyme.

Phase 2: In Vitro Mechanistic Assays - Interrogating the HIF Pathway

The primary mechanism of action of Roxadustat is the inhibition of prolyl hydroxylase domain (PHD) enzymes, leading to the stabilization of HIF-1α.[1][12] The central question is whether Roxadustat Impurity 2 retains this activity.

PHD2 Enzyme Inhibition Assay

This assay directly measures the ability of the impurity to inhibit the enzymatic activity of PHD2, a key regulator of HIF-1α.

A colorimetric assay that monitors the consumption of the PHD cofactor α-ketoglutarate will be employed.[13]

-

Reaction Setup: In a 96-well plate, combine recombinant human PHD2 enzyme, a synthetic HIF-1α peptide substrate, and the necessary co-factors (Fe(II) and ascorbate).

-

Compound Addition: Add varying concentrations of Roxadustat Impurity 2, Roxadustat (positive control), and a vehicle control.

-

Incubation: Allow the enzymatic reaction to proceed for a defined period at 37°C.

-

Quenching and Derivatization: Stop the reaction and derivatize the remaining α-ketoglutarate.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength to quantify the amount of α-ketoglutarate consumed.

-

Data Analysis: Calculate the IC₅₀ value for Roxadustat Impurity 2 to determine its inhibitory potency.

HIF-1α Stabilization Assay (Western Blot)

This assay will determine if treatment with Roxadustat Impurity 2 leads to an accumulation of HIF-1α protein in cultured cells.

A human cell line known to express HIF-1α, such as a renal cell carcinoma line or a hepatocellular carcinoma line, will be used.

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of Roxadustat Impurity 2, Roxadustat (positive control), and a vehicle control for a specified time. Cobalt chloride can be used as a positive control for inducing HIF-1α stabilization.[14]

-

Cell Lysis: Harvest the cells and prepare nuclear protein extracts. Proper sample preparation with protease inhibitors is critical due to the rapid degradation of HIF-1α.[14][15]

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for HIF-1α, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., Lamin B1 for nuclear extracts).

Caption: Workflow for HIF-1α stabilization assessment by Western blot.

HIF-1α Target Gene Expression Analysis (qPCR)

Stabilized HIF-1α acts as a transcription factor, upregulating the expression of target genes involved in erythropoiesis and angiogenesis, such as erythropoietin (EPO) and vascular endothelial growth factor (VEGF).[16]

-

Cell Culture and Treatment: Treat cells with Roxadustat Impurity 2 as described for the Western blot assay.

-

RNA Extraction: Isolate total RNA from the treated cells.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for EPO, VEGFA, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.[17][18]

-

Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Phase 3: Cellular Phenotypic Assays - Assessing the Overall Cellular Response

While mechanistic assays are crucial, it is equally important to understand the overall effect of the impurity on cell health.

Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][10]

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Compound Treatment: Treat the cells with a range of concentrations of Roxadustat Impurity 2 for 24, 48, and 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.[19]

-

Solubilization: Add a solubilizing agent to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC₅₀ (half-maximal cytotoxic concentration).

Interpretation of Potential Outcomes and Next Steps

The data generated from this comprehensive investigation will allow for a thorough assessment of the biological activity of Roxadustat Impurity 2.

Table 2: Potential Outcomes and Their Implications

| Scenario | PHD2 Inhibition | HIF-1α Stabilization | Target Gene Upregulation | Cytotoxicity | Implication |

| 1 | Yes | Yes | Yes | No | The impurity retains the primary pharmacological activity of Roxadustat and may contribute to the overall therapeutic effect. |

| 2 | Yes | Yes | Yes | Yes | The impurity is pharmacologically active but also possesses cytotoxic effects that need to be carefully evaluated for safety. |

| 3 | No | No | No | No | The impurity is likely biologically inert with respect to the HIF pathway and may not pose a significant safety or efficacy concern from this perspective. |

| 4 | No | No | No | Yes | The impurity is cytotoxic through a mechanism independent of the HIF pathway, warranting further investigation into its off-target effects. |

Based on these outcomes, further studies may be warranted, such as in vivo toxicological assessments or more in-depth investigations into potential off-target interactions.

Conclusion: A Framework for Rigorous Impurity Characterization

The structured approach outlined in this guide provides a robust framework for characterizing the potential biological activity of Roxadustat Impurity 2. By integrating predictive in silico methods with targeted in vitro mechanistic and phenotypic assays, a comprehensive understanding of the impurity's biological profile can be achieved. This commitment to scientific integrity and thoroughness is fundamental to ensuring the safety and efficacy of novel therapeutics and upholding the highest standards in drug development.

References

-

Way2Drug. (n.d.). PASS Online. Retrieved from [Link]

- Ciobanu, A. M., et al. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. Pharmaceuticals, 16(10), 1449.

- Kee, Y., et al. (2021). Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. Analytical Biochemistry, 627, 114264.

- Eli, B., et al. (2016). VEGF expands erythropoiesis via hypoxia-independent induction of erythropoietin in noncanonical perivascular stromal cells. JCI Insight, 1(18), e89222.

- van Uden, P., et al. (2011). Regulation of hypoxia-inducible factor-1α by NF-κB. Biochemical Journal, 436(3), 545-553.

-

Lhasa Limited. (2024, July 8). 10 Frequently Asked Questions About Derek Nexus, Answered. Retrieved from [Link]

- Asensio, V. C., et al. (2009). Expression of HIF-1 alpha, VEGF and EPO in peripheral blood from patients with two cardiac abnormalities associated with hypoxia. Clinical Biochemistry, 42(1-2), 111-115.

-

Bio-Techne. (n.d.). Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond. Retrieved from [Link]

- Mahajan, R., et al. (2023). Structural characterization and in silico toxicity prediction of degradation impurities of roxadustat. Journal of Pharmaceutical and Biomedical Analysis, 234, 115517.

- Liu, Y., et al. (2024). Prolyl hydroxylase domain enzyme PHD2 inhibits proliferation and metabolism in non-small cell lung cancer cells in HIF-dependent and HIF-independent manners. Frontiers in Oncology, 14, 1386884.

-

OriGene Technologies. (n.d.). HIF-1 alpha (HIF1A) Human qPCR Primer Pair (NM_001530). Retrieved from [Link]

-

ResearchGate. (2013, October 28). Does anyone perform HIF1 alpha Western blot?. Retrieved from [Link]

- Schito, L., & Semenza, G. L. (2016). HIF-1α as a Central Regulator of Monocyte Responses to Hypoxia. Journal of Leukocyte Biology, 100(4), 781-787.

- Miteva, M. (2014). In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. Medicinal Chemistry, 4(8).

-

Wikipedia. (n.d.). Roxadustat. Retrieved from [Link]

- Semenza, G. L. (2007). Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis. Methods in Enzymology, 435, 231-236.

-

precisionFDA. (n.d.). ROXADUSTAT. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

- Computational/in silico methods in drug target and lead prediction. (2020).

- Zare, M., et al. (2014). Gene Expression Analysis of VEGF and Its Receptors and Assessment of Its Serum Level in Unexplained Recurrent Spontaneous Abortion. Avicenna Journal of Medical Biotechnology, 6(4), 213-219.

- Li, Y., et al. (2023). Mechanistic Evaluation of Roxadustat for Pulmonary Fibrosis: Integrating Network Pharmacology, Transcriptomics, and Experimental Validation. International Journal of Molecular Sciences, 24(13), 10839.

-

World Journal of Pharmaceutical and Medical Research. (2025, April 6). MOLINSPIRATION IS INSPIRATION TO MOLECULE BY SOFTWARE IN DRUG DISCOVERY. Retrieved from [Link]

-

Texila International Journal. (n.d.). Determination of Molecular Property, Bioactivity Score and Binding Energy of the Phytochemical Compounds Present in Cassia Auriculata by Molinspiration and DFT Method. Retrieved from [Link]

-

Brownstone Research. (2026, January 22). Drug Design Engines. Retrieved from [Link]

-

Swiss Institute of Bioinformatics. (n.d.). Help - SwissADME. Retrieved from [Link]

- Therapeutic inhibition of prolyl hydroxylase domain-containing enzymes in surgery: putative applications and challenges. (2014). Journal of Surgical Research, 187(2), e45-e55.

- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13.

-

Bala, J. (2022, December 16). Beginners Guide to Molinspiration Cheminformatics Tools|Practical. Retrieved from [Link]

Sources